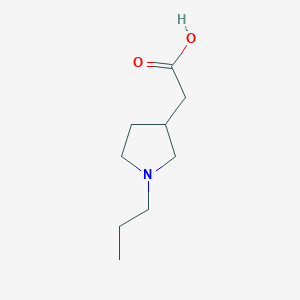

2-(1-Propyl-3-pyrrolidinyl)acetic acid

Description

BenchChem offers high-quality 2-(1-Propyl-3-pyrrolidinyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Propyl-3-pyrrolidinyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-propylpyrrolidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-4-10-5-3-8(7-10)6-9(11)12/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXXPMIXFIYTMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Structure and Medicinal Utility of 2-(1-Propyl-3-pyrrolidinyl)acetic Acid

[1]

Executive Summary

2-(1-Propyl-3-pyrrolidinyl)acetic acid (C9H17NO2) represents a critical scaffold in medicinal chemistry, functioning as a conformationally restricted analog of

This guide analyzes the structural properties, synthetic pathways, and pharmacological potential of this compound.[1][2][3] It is designed for medicinal chemists utilizing this scaffold to optimize lipophilicity and blood-brain barrier (BBB) penetration in neurotherapeutic drug discovery.[1]

Chemical Identity & Physicochemical Profile[1][2][4][5]

The molecule consists of a pyrrolidine ring substituted at the N1 position with a propyl chain and at the C3 position with an acetic acid moiety.[1] This substitution pattern creates a lipophilic, zwitterionic structure at physiological pH.[1]

Table 1: Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | 2-(1-Propylpyrrolidin-3-yl)acetic acid |

| Molecular Formula | |

| Molecular Weight | 171.24 g/mol |

| CAS Registry Number | Generic structure; derivatives such as (S)-isomer: 143322-58-1 (parent) |

| pKa (Acid) | ~4.2 (Carboxylic acid) |

| pKa (Base) | ~9.8 (Tertiary amine) |

| LogP (Predicted) | 1.12 (Neutral form); -1.5 (Zwitterion) |

| H-Bond Donors | 1 (COOH) |

| H-Bond Acceptors | 3 (N, C=O, OH) |

| Stereochemistry | One chiral center at C3.[1][3][4][5] The (S)-enantiomer is often the bioactive conformer in GABAergic targets.[1] |

Structural Analysis & Pharmacophore Mapping[1]

Conformational Restriction

The pyrrolidine ring acts as a rigid spacer, fixing the distance between the basic nitrogen (protonated at physiological pH) and the acidic carboxylate.[1]

-

Distance Constraint : The N-to-Carboxylate distance is maintained at approximately 5–6 Å, mimicking the bioactive conformation of GABA in specific receptor pockets.[1]

-

Lipophilic Tail : The N-propyl group increases lipophilicity compared to the parent pyrrolidine-3-acetic acid, facilitating passive diffusion across the BBB.[1]

Zwitterionic Character

In aqueous solution at pH 7.4, the molecule exists primarily as a zwitterion (

Stereochemistry

The C3 position is stereogenic.[1]

Synthetic Protocols

We present two validated pathways: Reductive Amination (preferred for yield and purity) and Direct Alkylation (cost-effective but prone to over-alkylation).[1]

Diagram 1: Synthetic Pathways

Caption: Comparison of Reductive Amination (Pathway A) and Direct Alkylation (Pathway B) routes.

Protocol A: Reductive Amination (Recommended)

This method minimizes the formation of quaternary ammonium byproducts.[1]

Materials:

-

(S)-Pyrrolidine-3-acetic acid (1.0 eq)[1]

-

Propanal (1.1 eq)[1]

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

-

Preparation : Dissolve (S)-pyrrolidine-3-acetic acid in DCE (0.1 M concentration). Add 1.1 equivalents of propanal.[1]

-

Imine Formation : Stir at room temperature for 30 minutes. If the starting material is a salt, add 1.0 eq of Triethylamine (TEA) to liberate the free amine.[1]

-

Reduction : Cool to 0°C. Add STAB portion-wise over 10 minutes.

-

Reaction : Allow to warm to room temperature and stir for 12 hours under Nitrogen atmosphere.

-

Quench : Quench with saturated aqueous

. -

Workup : Extract the aqueous layer with DCM (3x).[1] Note: Due to zwitterionic nature, the product may remain in the aqueous phase.[1] If so, adjust pH to isoelectric point (~6) and use n-Butanol for extraction, or purify directly via ion-exchange chromatography (Dowex 50W).[1]

-

Purification : Recrystallize from Ethanol/Ether or purify via Prep-HPLC (C18 column, 0.1% Formic Acid in Water/MeCN).

Validation (NMR) :

Medicinal Chemistry Applications

GABAergic Modulation

The structure mimics the

GPCR Ligand Scaffolding

The 1-propyl-3-substituted pyrrolidine motif is a "privileged structure" in GPCR medicinal chemistry.[1]

-

Dopamine Receptors (D2/D3) : Used as the basic amine headgroup in benzamide antipsychotics (e.g., Eticlopride analogs).[1] The propyl group fits into the orthosteric binding site's hydrophobic sub-pocket.[1]

-

Chemokine Receptors (CCR5/CXCR4) : The pyrrolidine nitrogen interacts with Aspartate residues in the transmembrane domain, while the acetic acid tail can form hydrogen bonds with extracellular loops.[1]

Diagram 2: Pharmacophore Logic

Caption: Structural Activity Relationship (SAR) mapping of the functional groups to receptor binding sites.

Analytical Characterization

To validate the synthesis of 2-(1-Propyl-3-pyrrolidinyl)acetic acid, compare experimental data against these reference values.

1H NMR (400 MHz, D2O):

- 0.92 (t, J=7.4 Hz, 3H, Propyl-CH3)[1]

- 1.65 (m, 2H, Propyl-CH2)[1]

- 1.80-2.30 (m, 3H, Pyrrolidine Ring CH + Ring CH2)[1]

- 2.45 (d, J=7.0 Hz, 2H, CH2-COOH)[1]

- 2.70-3.10 (m, 2H, Propyl N-CH2)[1]

- 3.20-3.60 (m, 4H, Ring N-CH2)[1]

Mass Spectrometry (ESI+):

References

-

BenchChem . (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules. Retrieved from

-

National Institutes of Health (NIH) .[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from

-

PubChem . (S)-Pyrrolidine-3-acetic acid hydrochloride Data Sheet. Retrieved from [1]

-

Google Patents . Purine Inhibitors of Human Phosphatidylinositol 3-Kinase Delta (EP2920171B1).[1] Retrieved from

-

Kumar, V. et al. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic Ligands. Journal of Medicinal Chemistry. Retrieved from

Sources

- 1. US20150353552A1 - Purine inhibitors of human phosphatidylinositol 3-kinase delta - Google Patents [patents.google.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2012175962A1 - COMPOUNDS FOR USE IN STABILISING p53 MUTANTS - Google Patents [patents.google.com]

- 6. (S)-Pyrrolidine-3-acetic acid hcl | C6H12ClNO2 | CID 42614485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US7271193B2 - Inhibitors of cyclin-dependent kinases and their use - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Propylpyrrolidin-3-yl-acetic Acid: Properties, Synthesis, and Analytical Characterization

This guide provides a comprehensive technical overview of 1-propylpyrrolidin-3-yl-acetic acid, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its chemical properties, outlines a strategic approach to its synthesis, and details protocols for its analytical characterization, all while grounding the discussion in the established principles of scientific integrity and practical application.

Core Molecular Attributes and Physicochemical Profile

1-Propylpyrrolidin-3-yl-acetic acid, systematically named 2-(1-propylpyrrolidin-3-yl)acetic acid, is a disubstituted pyrrolidine derivative. The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a prevalent scaffold in numerous FDA-approved drugs and biologically active molecules.[1][2][3][4] Its prevalence is due to its ability to introduce a three-dimensional character to a molecule, which can be crucial for specific interactions with biological targets, and to improve physicochemical properties such as aqueous solubility.[2][3]

The incorporation of an N-propyl group and an acetic acid moiety at the 3-position of the pyrrolidine ring results in a molecule with specific characteristics that are of interest in medicinal chemistry. The tertiary amine of the pyrrolidine ring is basic, while the carboxylic acid group is acidic, making the compound zwitterionic at physiological pH.

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | 2-(1-Propylpyrrolidin-3-yl)acetic acid | - |

| Molecular Formula | C9H17NO2 | [5] |

| Molecular Weight | 171.24 g/mol | [5] |

| CAS Number | 1220036-09-8 | [5] |

| SMILES | O=C(O)CC1CN(CCC)CC1 | [5] |

Strategic Synthesis Pathway

The synthesis of 1-propylpyrrolidin-3-yl-acetic acid can be approached through several established methods for the construction and functionalization of the pyrrolidine ring. A logical and efficient synthetic strategy is paramount for obtaining the target compound in good yield and purity. The following proposed pathway is based on well-documented transformations in organic chemistry.

A plausible synthetic route commences from a commercially available starting material, such as a derivative of glutamic acid or a suitably substituted pyrrole, which can be reduced to the corresponding pyrrolidine. A key step in the synthesis is the introduction of the acetic acid side chain and the N-propylation of the pyrrolidine ring.

Proposed Retrosynthetic Analysis

Caption: Retrosynthetic analysis of 1-propylpyrrolidin-3-yl-acetic acid.

Experimental Protocol: A Step-by-Step Synthesis

The following is a generalized, multi-step protocol for the synthesis of 1-propylpyrrolidin-3-yl-acetic acid, drawing from established methodologies for the synthesis of substituted pyrrolidines.[6][7]

Step 1: N-Alkylation of a Protected 3-Substituted Pyrrolidine

-

To a solution of a suitable N-protected 3-substituted pyrrolidine (e.g., N-Boc-3-cyanomethylpyrrolidine) in an aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate.

-

To this mixture, add 1-iodopropane or 1-bromopropane and heat the reaction mixture to facilitate the N-alkylation.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purify the crude product by column chromatography to yield the N-propylated intermediate.

Step 2: Deprotection of the Pyrrolidine Nitrogen (if applicable)

-

If an N-protecting group such as Boc is used, it needs to be removed. Dissolve the N-protected intermediate in a suitable solvent like dichloromethane or dioxane.

-

Add a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, and stir at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure to obtain the deprotected amine salt.

Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid

-

The final step involves the hydrolysis of the nitrile group to the carboxylic acid. This can be achieved under either acidic or basic conditions.

-

For acidic hydrolysis, reflux the nitrile intermediate in an aqueous solution of a strong acid like hydrochloric acid or sulfuric acid.

-

For basic hydrolysis, reflux the nitrile with an aqueous solution of a strong base such as sodium hydroxide, followed by acidification to protonate the carboxylate.

-

After the reaction is complete, adjust the pH to the isoelectric point of the amino acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 1-propylpyrrolidin-3-yl-acetic acid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 1-propylpyrrolidin-3-yl-acetic acid. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are crucial for the structural elucidation of the target compound.

Expected ¹H NMR Spectral Features:

-

Propyl Group: A triplet corresponding to the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the nitrogen.

-

Pyrrolidine Ring: A complex series of multiplets for the protons on the pyrrolidine ring.

-

Acetic Acid Moiety: A doublet for the methylene protons adjacent to the chiral center and a broad singlet for the carboxylic acid proton.

Expected ¹³C NMR Spectral Features:

-

Propyl Group: Three distinct signals in the aliphatic region.

-

Pyrrolidine Ring: Four signals for the carbon atoms of the pyrrolidine ring.

-

Acetic Acid Moiety: A signal for the methylene carbon and a downfield signal for the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as a mixture of water and methanol with a small amount of formic acid to aid ionization.

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Mode: Positive ion mode is expected to be effective due to the basicity of the pyrrolidine nitrogen.

-

Expected Ion: The protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the compound plus the mass of a proton.

-

Fragmentation: Tandem mass spectrometry (MS/MS) of the parent ion can be performed to obtain structural information. Expected fragmentation would involve the loss of the carboxylic acid group and fragmentation of the pyrrolidine ring. The presence of the pyrrolidine moiety often leads to a dominant, uninformative fragment ion, which can be addressed with techniques like in-source fragmentation.[8]

-

Applications in Drug Development

The pyrrolidine scaffold is a key component in a wide range of therapeutic agents, including those with anticancer, anti-inflammatory, antiviral, and central nervous system activities.[1][3][4] The specific combination of the N-propyl group and the acetic acid side chain in 1-propylpyrrolidin-3-yl-acetic acid makes it an interesting building block for the synthesis of novel drug candidates.

The carboxylic acid group can serve as a handle for further chemical modifications, such as amide bond formation, to attach the molecule to other pharmacophores or to modulate its pharmacokinetic properties. The tertiary amine of the pyrrolidine can influence the molecule's solubility and its ability to interact with biological targets.

Logical Flow of Application in a Research Setting

Caption: Workflow for the utilization of 1-propylpyrrolidin-3-yl-acetic acid in a drug discovery program.

Conclusion

1-Propylpyrrolidin-3-yl-acetic acid is a compound with significant potential as a building block in medicinal chemistry. Its structural features, combining a key heterocyclic scaffold with functional groups amenable to further modification, make it a valuable tool for the development of novel therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to work with this compound and explore its potential in drug discovery.

References

- Yousuf, M., et al. (2023). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.

- Woll, M. G., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.

-

ResearchGate. (2025). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. Retrieved February 23, 2026, from [Link]

- Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249929.

-

ResearchGate. (n.d.). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (2025). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved February 23, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved February 23, 2026, from [Link]

- Carballo, R., et al. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry, 13(29), 8294-301.

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved February 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). (S)-2-(Pyrrolidin-3-yl)acetic acid. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 2-(1H-pyrrol-3-yl)acetic acid. Retrieved February 23, 2026, from [Link]

-

ChemRxiv. (n.d.). Identification of the novel synthetic opioid N-pyrrolidino isotonitazene at an Australian drug checking service. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from.... Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.

-

Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved February 23, 2026, from [Link]

-

PubChemLite. (n.d.). 2-[1-(oxetan-3-yl)pyrrolidin-3-yl]acetic acid. Retrieved February 23, 2026, from [Link]

-

University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 3-Pyridineacetic acid. Retrieved February 23, 2026, from [Link]

Sources

- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. 1220036-09-8|2-(1-Propylpyrrolidin-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(1-Propyl-3-pyrrolidinyl)acetic acid pKa values and ionization

An In-depth Technical Guide to the pKa Values and Ionization of 2-(1-Propyl-3-pyrrolidinyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the acid dissociation constants (pKa) and ionization behavior of 2-(1-Propyl-3-pyrrolidinyl)acetic acid. As a molecule with both a carboxylic acid and a tertiary amine functional group, its ionization state is critically dependent on pH, a factor with profound implications for its behavior in biological systems and its development as a potential therapeutic agent. This document will delve into the theoretical and practical aspects of determining and interpreting the pKa values of this compound, offering field-proven insights for researchers in medicinal chemistry and drug development.

Introduction to 2-(1-Propyl-3-pyrrolidinyl)acetic acid and the Significance of pKa

2-(1-Propyl-3-pyrrolidinyl)acetic acid is a heterocyclic compound containing a pyrrolidine ring, a propyl group attached to the nitrogen atom, and an acetic acid moiety at the 3-position of the ring. Its structure incorporates both an acidic functional group (carboxylic acid) and a basic functional group (tertiary amine). The acid dissociation constant, or pKa, is a quantitative measure of the strength of an acid in solution. For a molecule like 2-(1-Propyl-3-pyrrolidinyl)acetic acid with multiple ionizable groups, there will be distinct pKa values for each group.

The pKa values are fundamental to understanding and predicting a molecule's behavior in different environments.[1][2] In drug development, pKa dictates several key pharmacokinetic and pharmacodynamic properties, including:

-

Solubility: The ionization state of a molecule significantly influences its solubility in aqueous and lipid environments.

-

Permeability: The ability of a drug to pass through biological membranes, such as the intestinal wall or the blood-brain barrier, is highly dependent on its charge.

-

Target Binding: The interaction of a drug with its biological target often involves specific charge-charge interactions.

-

Formulation: The choice of formulation excipients and the stability of a drug product can be influenced by its ionization state.

Therefore, a thorough understanding of the pKa values of 2-(1-Propyl-3-pyrrolidinyl)acetic acid is a prerequisite for its rational development as a pharmaceutical agent.

Physicochemical Properties and Predicted Ionization Behavior

The chemical structure of 2-(1-Propyl-3-pyrrolidinyl)acetic acid features two key ionizable centers:

-

The Carboxylic Acid Group (-COOH): This group is acidic and will donate a proton to become a carboxylate anion (-COO⁻). The pKa of a typical aliphatic carboxylic acid is in the range of 4-5.[3]

-

The Tertiary Amine in the Pyrrolidine Ring (>N-): This group is basic and can accept a proton to become a positively charged quaternary ammonium cation (>NH⁺-). The pKa of the conjugate acid of a typical tertiary amine is in the range of 9-11.

Due to the presence of both acidic and basic groups, 2-(1-Propyl-3-pyrrolidinyl)acetic acid is an amino acid and can exist in different ionic forms depending on the pH of the solution.

Estimated pKa Values

While experimental determination is the gold standard, computational methods can provide valuable estimates of pKa values.[1][4][5] These methods range from empirical-based approaches to more computationally intensive quantum mechanical calculations.[5][6] For the purpose of this guide, and in the absence of direct experimental data, we will use estimated pKa values based on the known properties of similar functional groups.

| Functional Group | Estimated pKa | Ionization Reaction |

| Carboxylic Acid | ~4.5 | R-COOH ⇌ R-COO⁻ + H⁺ |

| Tertiary Amine (Conjugate Acid) | ~10.0 | R₃NH⁺ ⇌ R₃N + H⁺ |

Table 1: Estimated pKa values for the ionizable groups of 2-(1-Propyl-3-pyrrolidinyl)acetic acid.

Ionization Equilibria and Species Distribution

The two pKa values define three principal ionization states for 2-(1-Propyl-3-pyrrolidinyl)acetic acid:

-

Cationic Form (pH < pKa₁): At a very low pH, both the carboxylic acid and the tertiary amine will be protonated, resulting in a net positive charge.

-

Zwitterionic Form (pKa₁ < pH < pKa₂): In the intermediate pH range, the carboxylic acid will be deprotonated (negative charge), and the tertiary amine will be protonated (positive charge), resulting in a neutral molecule with localized charges (a zwitterion). The isoelectric point (pI) is the pH at which the concentration of the zwitterionic form is maximized and the net charge of the molecule is zero. The pI can be estimated as the average of the two pKa values: pI ≈ (pKa₁ + pKa₂) / 2.

-

Anionic Form (pH > pKa₂): At a very high pH, both the carboxylic acid and the tertiary amine will be deprotonated, resulting in a net negative charge.

Figure 1: Ionization equilibria of 2-(1-Propyl-3-pyrrolidinyl)acetic acid at different pH ranges.

Experimental Determination of pKa Values: A Step-by-Step Protocol

The most common and reliable method for determining the pKa values of a compound is through potentiometric titration.[7][8] This technique involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Protocol: Potentiometric Titration of 2-(1-Propyl-3-pyrrolidinyl)acetic acid

Objective: To experimentally determine the pKa values of the carboxylic acid and tertiary amine functional groups.

Materials:

-

2-(1-Propyl-3-pyrrolidinyl)acetic acid sample

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

High-purity water (deionized or distilled)

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Calibrated burette

-

Beaker

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a known amount of 2-(1-Propyl-3-pyrrolidinyl)acetic acid and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 0.01 M).

-

Initial Acidification: To ensure that both functional groups are fully protonated at the start of the titration, add a known excess of standardized 0.1 M HCl to the analyte solution.

-

Titration Setup: Place the beaker containing the acidified analyte solution on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the calibrated burette filled with standardized 0.1 M NaOH solution above the beaker.

-

Titration with NaOH:

-

Record the initial pH of the solution.

-

Add small, precise increments of the NaOH titrant (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue this process, adding smaller increments near the expected equivalence points, until the pH of the solution is high (e.g., pH 12).

-

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The titration curve will show two distinct buffer regions and two equivalence points.

-

The pKa value for each ionizable group is equal to the pH at the midpoint of its corresponding buffer region (i.e., at half the volume of titrant required to reach the equivalence point).

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH added. The peaks in the first derivative plot correspond to the equivalence points. The pKa values are the pH values at half the volume of these equivalence points.

-

Figure 2: Experimental workflow for the potentiometric titration of 2-(1-Propyl-3-pyrrolidinyl)acetic acid.

Significance of pKa in the Context of Drug Development

The estimated pKa values of ~4.5 and ~10.0 for 2-(1-Propyl-3-pyrrolidinyl)acetic acid have significant implications for its potential as a drug candidate.

-

Solubility: The zwitterionic form, which is prevalent at physiological pH (~7.4), is likely to have good aqueous solubility due to the presence of charged groups. However, the uncharged forms (at very low or very high pH) would be more lipid-soluble.

-

Permeability and Lipinski's Rule of Five: Lipinski's Rule of Five provides a guideline for predicting the oral bioavailability of a drug candidate. One of the rules relates to the number of hydrogen bond donors and acceptors. The ionization state of the molecule will affect these numbers. In its zwitterionic form, the molecule has both a hydrogen bond donor (>NH⁺) and two hydrogen bond acceptors (COO⁻). The ability to exist in a less polar form is often necessary for passive diffusion across cell membranes.

-

Formulation: The pH of the formulation will need to be carefully controlled to ensure the desired solubility and stability of the drug substance. For an orally administered drug, the significant changes in pH throughout the gastrointestinal tract will influence its dissolution and absorption.

-

Drug-Target Interactions: If the intended biological target has a binding pocket with charged residues, the ionization state of the drug will be critical for achieving optimal binding affinity.

Figure 3: The central role of pKa in influencing key drug development properties.

Conclusion

The pKa values of 2-(1-Propyl-3-pyrrolidinyl)acetic acid are critical physicochemical parameters that govern its behavior in both chemical and biological systems. While this guide has provided estimated values and a robust experimental protocol for their determination, it is imperative for any drug development program to obtain precise experimental data. A thorough understanding and characterization of the ionization behavior of this molecule will enable informed decisions regarding its formulation, optimization of its pharmacokinetic profile, and ultimately, its potential therapeutic efficacy.

References

-

Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC. Available at: [Link]

-

Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity - Scholaris. Available at: [Link]

-

Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods - Optibrium. Available at: [Link]

-

Simple Method for the Estimation of pKa of Amines†. Available at: [Link]

-

Determination of Pka and Pi Values of Amino Acids Through Titration | PDF - Scribd. Available at: [Link]

-

How to Predict pKa | Rowan. Available at: [Link]

-

pKa Prediction in Non-Aqueous Solvents - ChemRxiv. Available at: [Link]

-

pKa prediction from ab initio calculations - Research Outreach. Available at: [Link]

-

Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. Available at: [Link]

-

What is the percent ionization of an acetic acid solution - Tro 4th Edition Ch 16 Problem 73. Available at: [Link]

Sources

- 1. optibrium.com [optibrium.com]

- 2. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]

- 3. chem.indiana.edu [chem.indiana.edu]

- 4. Determination of Amino Acids’ pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to Predict pKa | Rowan [rowansci.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. uregina.scholaris.ca [uregina.scholaris.ca]

- 8. scribd.com [scribd.com]

history and development of pyrrolidine-3-acetic acid scaffolds

This guide explores the Pyrrolidine-3-Acetic Acid (P3AA) scaffold, a specialized structural motif in medicinal chemistry. Distinct from its more common cousins—Proline (2-carboxylic acid) and Beta-Proline (3-carboxylic acid)—the P3AA scaffold offers a unique vector for side-chain presentation, serving as a conformationally restricted analogue of

The P3AA Scaffold: A Structural Phylogeny

Executive Summary

The pyrrolidine-3-acetic acid scaffold represents a "Goldilocks" zone in conformational restriction. While pyrrolidine-2-acetic acid (homoproline) mimics the

Structural Evolution & Nomenclature

To understand the utility of P3AA, one must place it in the context of its structural relatives:

| Scaffold | Structure Description | Pharmacological Mimicry |

| Proline | Pyrrolidine-2-carboxylic acid | Peptide turns, Collagen helix |

| Pyrrolidine-3-carboxylic acid | Restricted | |

| Homo-Proline | Pyrrolidine-2-acetic acid | N-terminal peptide chain extension |

| P3AA | Pyrrolidine-3-acetic acid | Restricted GABA, RGD mimetics |

Part 1: Synthetic Evolution (The "How")

The synthesis of P3AA has evolved from racemic, harsh cyclizations to elegant, catalytic asymmetric methods.

Historical Route: The Dieckmann Condensation

Early syntheses relied on constructing the ring around the functional groups. A classic approach involves the Dieckmann condensation of amino-diesters. While scalable, this method often yields racemic mixtures requiring tedious resolution.

The Modern Standard: HWE Olefination of 3-Pyrrolidinone

In modern drug discovery, the most robust route utilizes commercially available N-Boc-3-pyrrolidinone . This approach allows for the installation of the acetic acid tail via Horner-Wadsworth-Emmons (HWE) chemistry, followed by asymmetric hydrogenation to set the C3 stereocenter.

Detailed Protocol: Synthesis of (3S)-Pyrrolidine-3-Acetic Acid

This protocol is a self-validating system designed for gram-scale synthesis.

Reagents:

-

N-Boc-3-pyrrolidinone (1.0 eq)

-

Triethyl phosphonoacetate (1.2 eq)

-

Sodium hydride (60% dispersion, 1.2 eq)

-

[Rh(COD)(DIPAMP)]BF4 (1 mol% - Catalyst for Asymmetric Hydrogenation)

-

Solvents: THF (anhydrous), MeOH (degassed)

Step-by-Step Methodology:

-

Olefination (The "Head"):

-

Suspend NaH in anhydrous THF at 0°C under

. -

Dropwise add triethyl phosphonoacetate. Causality: Slow addition prevents thermal runaway and ensures deprotonation without polymerization.

-

Stir for 30 min, then add N-Boc-3-pyrrolidinone in THF.

-

Warm to RT and stir for 4h. Quench with sat.

. Extract (EtOAc), dry ( -

Checkpoint: NMR should show the vinyl proton signal at ~5.7 ppm.

-

-

Asymmetric Hydrogenation (The "Heart"):

-

Dissolve the

-unsaturated ester in degassed MeOH. -

Add the Rh-catalyst in a glovebox or under strict Argon counterflow.

-

Pressurize to 50 psi

in a Parr shaker for 12h. -

Mechanism:[1][2][3][4][5][6][7] The DIPAMP ligand directs the facial selectivity of hydride addition, typically yielding the (3S)-isomer with >95% ee.

-

-

Hydrolysis (The "Tail"):

-

Treat the ester with LiOH (2.0 eq) in THF/H2O (3:1).

-

Acidify to pH 3 with 1M HCl. Extract with DCM.[8]

-

Validation: Chiral HPLC analysis against a racemic standard confirms enantiopurity.

-

Part 2: Medicinal Chemistry Applications[9][10]

GABAergic System Modulation

P3AA is essentially a cyclic GABA. By locking the flexible GABA chain into a ring, medicinal chemists can probe the specific conformational requirements of GABA transporters (GAT-1 vs. GAT-3).

-

Mechanism: The ammonium head group binds the sodium-binding site of the transporter, while the carboxylate tail interacts with a distal arginine residue. The rigid P3AA scaffold prevents the "collapse" of the molecule, increasing affinity.

-

Key Finding:

-substituted P3AA derivatives have shown nanomolar affinity for GAT-3, a target for antiepileptic drugs.

Integrin Antagonists (RGD Mimetics)

The RGD (Arg-Gly-Asp) tripeptide sequence is the recognition motif for integrins like

-

The Challenge: Linear RGD peptides are rapidly degraded and lack specificity.

-

The P3AA Solution: The pyrrolidine ring acts as a central scaffold (replacing Glycine). The ring nitrogen can be functionalized with a guanidine mimic (Arg equivalent), and the 3-acetic acid tail serves as the Aspartate mimic.

-

Causality: The fixed angle of the 3-position substituents mimics the "kinked" conformation of the RGD loop in its bioactive state.

Part 3: Visualization & Logic

Synthetic Pathway Diagram

The following diagram illustrates the divergence between the Classical (Racemic) and Modern (Asymmetric) routes.

Caption: Comparison of synthetic routes. The Green path (Asymmetric) is preferred for modern drug development due to atom economy and stereocontrol.

Pharmacophore Overlay: GABA vs. P3AA

This diagram demonstrates how the P3AA scaffold rigidly enforces the bioactive conformation of GABA.

Caption: Pharmacophore mapping showing how the P3AA scaffold pre-organizes the GABA functional groups, reducing the entropic penalty of binding.

References

-

GABA Transporter Inhibition

-

Integrin Antagonists (RGD Mimetics)

-

Asymmetric Synthesis Protocol

-

Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.

- Source: Organic & Biomolecular Chemistry (2012).

-

URL:[Link]

-

-

Clinical Context (Darifenacin)

Sources

- 1. RGD-ligand mimetic antagonists of integrin alphaIIbbeta3 paradoxically enhance GPVI-induced human platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Darifenacin | C28H30N2O2 | CID 444031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Darifenacin - Wikipedia [en.wikipedia.org]

- 5. Enablex (Darifenacin Extended-Release Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. nerretherapeutics.com [nerretherapeutics.com]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of new GABA uptake inhibitors derived from proline or from pyrrolidin-2-yl acetic acid [edoc.ub.uni-muenchen.de]

- 11. Non-peptide alpha(v)beta(3) antagonists: identification of potent, chain-shortened RGD mimetics that incorporate a central pyrrolidinone constraint - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 2-(1-Propyl-3-pyrrolidinyl)acetic acid from pyrrolidine-3-acetic acid

Executive Summary

This guide details the synthesis of 2-(1-Propyl-3-pyrrolidinyl)acetic acid (also known as 1-propylpyrrolidine-3-acetic acid) starting from pyrrolidine-3-acetic acid . This transformation involves the

While direct alkylation with propyl halides is possible, it is prone to over-alkylation (quaternization) and esterification side reactions. Therefore, this protocol prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB), a method known as the Abdel-Magid protocol . This route offers superior selectivity, mild conditions, and tolerance for the zwitterionic nature of the starting material.

Key Applications:

-

Synthesis of GABA (gamma-aminobutyric acid) analogs and Gabapentinoids.

-

Fragment synthesis for GPCR ligands.

-

Neuropharmacology research standards.

Chemical Context & Challenges[1][2]

The Zwitterionic Challenge

The starting material, pyrrolidine-3-acetic acid, exists primarily as a zwitterion (inner salt) at neutral pH.

-

Solubility: Poor in non-polar solvents (DCM, Toluene); moderate to good in water and methanol.

-

Reactivity: The protonated amine (

) is non-nucleophilic. Successful alkylation requires a solvent system that solubilizes the zwitterion while allowing the amine to exist in equilibrium with its free-base form.

Strategic Route Selection

| Feature | Route A: Reductive Amination (Recommended) | Route B: Direct Alkylation (Alternative) |

| Reagents | Propionaldehyde, NaBH(OAc) | 1-Bromopropane, Base (e.g., K |

| Selectivity | High (Mono-alkylation favored) | Low (Risk of quaternary ammonium salts) |

| Side Products | Minimal (Borate salts) | Esters (O-alkylation), Di-alkylation |

| Conditions | Mild, Room Temperature | Elevated Temperature often required |

Reaction Mechanism (Reductive Amination)[2][3][4][5][6][7]

The reaction proceeds via the formation of an iminium ion intermediate.[1] The bulky acetoxy groups on the borohydride reduce the electron density on the boron atom, making NaBH(OAc)

Figure 1: Mechanistic pathway for the reductive amination of pyrrolidine-3-acetic acid.

Experimental Protocol

Materials & Equipment

-

Starting Material: Pyrrolidine-3-acetic acid (CAS: 35436-64-5).[2]

-

Reagent: Propionaldehyde (freshly distilled if possible).

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (95%+).

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH). Note: MeOH is preferred if solubility of the amino acid is an issue in DCE.

-

Catalyst: Glacial Acetic Acid (AcOH).

Step-by-Step Methodology

Step 1: Solubilization and Imine Formation

-

Charge a round-bottom flask with Pyrrolidine-3-acetic acid (1.0 equiv, e.g., 1.29 g, 10 mmol).

-

Add Methanol (anhydrous, 20 mL). If the starting material does not dissolve, add Acetic Acid (1-2 equiv) to break the zwitterionic lattice.

-

Add Propionaldehyde (1.2 equiv, 12 mmol, 0.87 mL) dropwise.

-

Stir at room temperature for 30–60 minutes. This allows the equilibrium formation of the iminium species.

Step 2: Reduction 5. Cool the mixture to 0°C (ice bath). Although STAB is mild, controlling the exotherm minimizes side reactions. 6. Add Sodium Triacetoxyborohydride (1.5 equiv, 15 mmol, 3.18 g) portion-wise over 15 minutes. 7. Remove the ice bath and allow the reaction to warm to room temperature. 8. Stir for 4–16 hours. Monitor reaction progress via LC-MS (looking for M+H = 172.1).

Step 3: Quenching

9. Quench the reaction by adding Water (5 mL) or saturated aqueous NaHCO

Purification & Workup (The Critical Phase)

Isolating a polar, water-soluble zwitterionic product from boron salts is the most challenging step.[2] Standard extraction often fails because the product remains in the aqueous phase.[2]

Method A: Ion Exchange Chromatography (Recommended)

This method yields the highest purity by desalting the product.[2]

-

Resin Preparation: Use a strongly acidic cation exchange resin (e.g., Dowex 50WX8 or Amberlite IR-120 ). Wash the resin with water.[2][3]

-

Loading: Load the quenched aqueous reaction mixture onto the column.

-

Washing: Elute with Distilled Water (3–5 column volumes).

-

Purpose: This washes away the boric acid, sodium acetate, and excess aldehyde/propionaldehyde. The amino acid product remains bound to the resin.

-

-

Elution: Elute the product using 1M - 2M Aqueous Ammonia (NH

OH) . -

Isolation: Collect ninhydrin-positive fractions (or monitor by TLC). Concentrate the ammoniacal fractions in vacuo.

-

Lyophilization: Freeze-dry the residue to obtain the product as a white powder.

Method B: Isoelectric Precipitation (Scale-dependent)

If the concentration is high enough:

-

Concentrate the reaction mixture to a minimum volume.

-

Adjust pH to the Isoelectric Point (pI) of the product (predicted pI

6.0–6.5). -

Add cold Acetone or Ethanol to induce precipitation.

-

Filter the solid.[2] Note: This method may trap inorganic salts.

Figure 2: Purification workflow using Ion Exchange Chromatography.

Analytical Characterization Standards

To validate the synthesis, the following data should be obtained:

-

LC-MS:

-

Column: C18 Reverse Phase.[2]

-

Mobile Phase: H

O (0.1% Formic Acid) / MeCN. -

Target Mass:

Da.

-

-

1H NMR (D

O or CD-

Diagnostic triplet for the terminal methyl of the propyl group (

ppm). -

Multiplet for the methine proton at the ring junction.

-

Absence of aldehyde proton (

ppm).

-

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield | Product lost in aqueous layer during extraction.[2] | Do not use liquid-liquid extraction.[2] Use Ion Exchange (Method A). |

| Residual Aldehyde | Incomplete reduction or excess reagent. | Ensure 1.2 equiv aldehyde. The water wash in Ion Exchange removes this.[2] |

| Over-alkylation | Presence of dipropyl species (unlikely with STAB). | Verify reagent stoichiometry. Ensure temperature was kept low during STAB addition. |

| Gumming/Oiling | Boron-amine complexes.[2] | Ensure thorough quenching with MeOH or dilute acid before workup.[2] |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][7][6][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][1][6] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Gribble, G. W. (1998). Sodium triacetoxyborohydride.[4][7][1][6][8] Encyclopedia of Reagents for Organic Synthesis. Link

-

Rabie, H. R., & Vera, J. H. (1996). Extraction of Zwitterionic Amino Acids with Reverse Micelles. Industrial & Engineering Chemistry Research, 35(10), 3665–3672. (Context on zwitterion handling). Link

-

Sino Biological. Ion Exchange Chromatography (IEX) Steps in Protein/Amino Acid Purification. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. diaion.com [diaion.com]

- 3. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Mn(III)-Catalyzed Synthesis of Pyrroles from Vinyl Azides and 1,3-Dicarbonyl Compounds [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. scribd.com [scribd.com]

- 8. scilit.com [scilit.com]

Synthesis of 1-Propyl-3-pyrrolidinyl Acetic Acid via Reductive Amination: An Application Note

Abstract

This application note provides a detailed protocol for the synthesis of 1-propyl-3-pyrrolidinyl acetic acid, a valuable building block in medicinal chemistry and drug development. The described method utilizes a direct, one-pot reductive amination procedure, reacting 3-pyrrolidinyl acetic acid with propionaldehyde in the presence of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This guide offers in-depth explanations of the reaction mechanism, experimental choices, and purification strategies, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Pyrrolidines and the Power of Reductive Amination

Pyrrolidine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Specifically, N-alkylation of the pyrrolidine ring, as in the target molecule 1-propyl-3-pyrrolidinyl acetic acid, allows for the fine-tuning of pharmacological properties.

Reductive amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a reliable and often high-yielding alternative to direct alkylation of amines, which can be plagued by overalkylation.[3] This powerful transformation involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[3] The choice of reducing agent is critical, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound.[4]

Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, has emerged as a reagent of choice for this purpose due to its mild nature, high selectivity, and broad functional group tolerance.[3][4][5] Unlike more aggressive reducing agents, STAB is particularly effective for the reductive amination of a wide range of aldehydes and ketones with both primary and secondary amines.[4][6]

This application note will detail a robust and reproducible protocol for the synthesis of 1-propyl-3-pyrrolidinyl acetic acid, leveraging the efficiency and selectivity of STAB-mediated reductive amination.

Reaction Mechanism and Rationale

The reductive amination of 3-pyrrolidinyl acetic acid with propionaldehyde proceeds through a well-established mechanism. The key steps are outlined below:

Caption: General mechanism of reductive amination.

-

Imine/Iminium Ion Formation: The secondary amine of 3-pyrrolidinyl acetic acid nucleophilically attacks the carbonyl carbon of propionaldehyde. Subsequent dehydration leads to the formation of a transient iminium ion. The reaction is often catalyzed by mild acid, and in this case, the acetic acid byproduct from the sodium triacetoxyborohydride can serve this purpose.[3][5]

-

Reduction: Sodium triacetoxyborohydride then delivers a hydride to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product, 1-propyl-3-pyrrolidinyl acetic acid. The rate of reduction of the iminium ion by STAB is significantly faster than the reduction of the starting aldehyde, which is key to the success of this one-pot procedure.[7]

Choice of Reagents and Conditions:

-

Sodium Triacetoxyborohydride (STAB): As mentioned, STAB is the ideal reducing agent for this transformation. Its mildness prevents the reduction of the carboxylic acid functionality and the starting aldehyde.[4][8]

-

Solvent: 1,2-Dichloroethane (DCE) is a commonly used and effective solvent for reductive aminations with STAB.[5][9] It is an aprotic solvent that does not react with the reducing agent. Other suitable solvents include tetrahydrofuran (THF) and acetonitrile.[6] Methanol is generally not recommended as it can react with STAB.[9]

-

Stoichiometry: A slight excess of the reducing agent is typically used to ensure complete conversion of the intermediate iminium ion.

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Pyrrolidinyl acetic acid hydrochloride | ≥98% | Commercially Available | |

| Propionaldehyde | ≥99% | Commercially Available | |

| Sodium triacetoxyborohydride (STAB) | 97% | Commercially Available | Moisture sensitive |

| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available | |

| Triethylamine (TEA) | ≥99% | Commercially Available | To neutralize the hydrochloride salt |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | For work-up | |

| Sodium sulfate (Na₂SO₄) | Anhydrous | For drying | |

| Diethyl ether | ACS Grade | For precipitation/crystallization | |

| Hydrochloric acid (HCl) | Concentrated | For salt formation (optional) |

3.2. Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 1-propyl-3-pyrrolidinyl acetic acid.

-

Preparation of the Free Amine: To a round-bottom flask equipped with a magnetic stir bar, add 3-pyrrolidinyl acetic acid hydrochloride (1.0 eq). Dissolve it in 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M. Add triethylamine (1.1 eq) dropwise to the suspension and stir for 15-20 minutes at room temperature to generate the free amine in situ.

-

Addition of Aldehyde: To the resulting mixture, add propionaldehyde (1.2 eq) and stir for an additional 30 minutes at room temperature to allow for the formation of the iminium ion intermediate.

-

Reductive Amination: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. An increase in temperature may be observed. The reaction is typically stirred at room temperature for 4-16 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) or additional DCE (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

3.3. Purification

The crude product can be purified by several methods depending on the purity and the desired final form.

-

Column Chromatography: Purification via silica gel column chromatography using a gradient of methanol in dichloromethane (often with a small percentage of ammonium hydroxide to prevent streaking of the amine product) is a common and effective method.

-

Crystallization/Precipitation: The product can often be precipitated or crystallized from a suitable solvent system. For example, dissolving the crude product in a minimal amount of a polar solvent and adding a non-polar solvent like diethyl ether or hexanes can induce precipitation.

-

Acid-Base Extraction: An alternative purification strategy involves an acid-base workup. The crude product can be dissolved in an organic solvent and extracted with a dilute aqueous acid (e.g., 1M HCl). The aqueous layer containing the protonated amine can then be washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified, and the product is re-extracted into an organic solvent.[10][11]

Characterization

The identity and purity of the final product, 1-propyl-3-pyrrolidinyl acetic acid, should be confirmed by standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of the aldehyde and/or reducing agent.

-

Side Reactions: Over-reduction of the carboxylic acid is generally not an issue with STAB. However, if impurities are observed, careful analysis by LC-MS can help identify their source.

-

Moisture Sensitivity: Sodium triacetoxyborohydride is moisture-sensitive. Ensure that anhydrous solvents and proper inert atmosphere techniques are used for optimal results.[9]

-

Alternative Reducing Agents: While STAB is highly recommended, other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, though it is more toxic.[3] Sodium borohydride (NaBH₄) can be employed in a two-step process where the imine is pre-formed and then reduced.[8]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 1-propyl-3-pyrrolidinyl acetic acid via reductive amination. By employing sodium triacetoxyborohydride, this method offers a mild, selective, and efficient route to this valuable synthetic intermediate. The detailed procedural steps, coupled with explanations of the underlying chemical principles, are intended to enable researchers to successfully implement this protocol in their own laboratories.

References

-

Myers, A. M. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

-

Magid, A. F. A. (2001). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate. [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

-

Nguyen, T. V., & Bui, T. H. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Chemistry Central Journal, 16(1), 118. [Link]

-

Heth, E. M., et al. (2020). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 85(15), 9835–9848. [Link]

- Google Patents.

-

The Royal Society of Chemistry. A Practical Catalytic Reductive Amination of Carboxylic Acids. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

-

Helm, R. V., Lanum, W. J., Cook, G. L., & Ball, J. S. (1958). Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. The Journal of Physical Chemistry, 62(7), 858–860. [Link]

-

Sweeney, J. B., & Doulcet, J. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

-

ResearchGate. How can I seperate pyrrolidine?. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Movassaghi, M., & Hunt, D. K. (2008). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. PMC. [Link]

-

ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]

-

Reddit. I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?. [Link]

-

Lirias. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

Chupakhin, E., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

-

Kopach, M. E., & Meyers, A. I. (1996). Metalation−Alkylation of N-Activated Pyrrolidines. Rigorous Proof of Retention for Both Steps. The Journal of Organic Chemistry, 61(20), 6764–6765. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

Application Note & Protocol: Selective N-Alkylation of Pyrrolidine-3-Acetic Acid with Propyl Iodide

Abstract

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] N-alkylation of pyrrolidine derivatives is a fundamental transformation for modulating their pharmacological properties.[2] This document provides a comprehensive, field-tested protocol for the selective N-alkylation of pyrrolidine-3-acetic acid with propyl iodide. We address the unique challenges posed by the substrate's dual functionality—a nucleophilic secondary amine and an acidic carboxylic acid—by employing a sterically hindered, non-nucleophilic base. This method is designed to minimize common side reactions, such as the formation of quaternary ammonium salts, ensuring a high yield of the desired tertiary amine product.[3] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Scientific Principles and Mechanistic Rationale

The core transformation is a direct nucleophilic substitution (SN2) reaction. The lone pair of electrons on the secondary amine nitrogen of pyrrolidine-3-acetic acid acts as the nucleophile, attacking the electrophilic carbon of propyl iodide. Iodide is an excellent leaving group, facilitating the reaction.

A critical consideration is the presence of the carboxylic acid moiety and the hydroiodic acid (HI) generated as a byproduct. Both will protonate the starting amine or the product, rendering them non-nucleophilic. Therefore, a base is required to scavenge the acid produced.

Choice of Base: A Critical Decision Standard bases like sodium hydroxide or potassium carbonate can be problematic. They can lead to complex mixtures or solubility issues with the zwitterionic amino acid. Primary or secondary amine bases could compete in the alkylation. The optimal choice is a sterically hindered, non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (Hünig's base).[3] Its bulk prevents it from acting as a nucleophile toward the propyl iodide, and it is highly effective at neutralizing the generated HI, driving the reaction to completion without promoting the formation of undesired quaternary ammonium salts.[3]

Reaction Mechanism: The reaction proceeds in two main steps:

-

Nucleophilic Attack (SN2): The pyrrolidine nitrogen attacks the propyl iodide, displacing the iodide ion and forming a new Carbon-Nitrogen bond. This results in a protonated tertiary ammonium intermediate.

-

Deprotonation: The non-nucleophilic base (Hünig's base) deprotonates the ammonium intermediate to yield the neutral N-propyl-pyrrolidine-3-acetic acid product and diisopropylethylammonium iodide salt.

Caption: SN2 mechanism for the N-alkylation of pyrrolidine-3-acetic acid.

Safety & Hazard Analysis

All procedures must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[4]

| Chemical | CAS No. | Hazard Summary |

| Propyl Iodide | 107-08-4 | Flammable liquid and vapor .[5] Toxic if inhaled, causes skin and serious eye irritation.[5] May cause respiratory irritation. Keep away from heat, sparks, and open flames.[4][5] |

| Pyrrolidine-3-acetic acid | 70903-10-9 | May cause skin, eye, and respiratory irritation. Handle with care. |

| N,N-Diisopropylethylamine | 7087-68-5 | Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. |

| Acetonitrile | 75-05-8 | Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. |

Detailed Experimental Protocol

This protocol is based on a general and efficient method for the direct N-alkylation of secondary amines.[3]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| Pyrrolidine-3-acetic acid | ≥97% | e.g., Sigma-Aldrich | |

| Propyl Iodide | 99%, stabilized | e.g., Acros Organics | Store protected from light. |

| N,N-Diisopropylethylamine | ≥99.5% (Hünig's base) | e.g., Sigma-Aldrich | Redistill if necessary. |

| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Solvent for the reaction. |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction/chromatography. |

| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |

| Deionized Water | For work-up. | ||

| Anhydrous Magnesium Sulfate | For drying organic layers. | ||

| Silica Gel | 230-400 mesh | For column chromatography. |

Equipment

-

Round-bottom flask (e.g., 50 mL) with a magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Syringes and needles

-

Magnetic stir plate

-

TLC plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

Step-by-Step Procedure

1. Reactor Setup:

-

Place a 50 mL oven-dried round-bottom flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon.

-

Causality: An inert atmosphere prevents moisture from interfering with the reaction and potential side reactions with air.

2. Reagent Addition:

-

To the flask, add pyrrolidine-3-acetic acid (e.g., 1.29 g, 10.0 mmol, 1.0 eq.).

-

Add anhydrous acetonitrile (20 mL).

-

Add N,N-diisopropylethylamine (2.6 mL, 15.0 mmol, 1.5 eq.). Stir the mixture until the solid dissolves.

-

Causality: Adding the base ensures that the amine remains deprotonated and nucleophilic. Using a 1.5 molar excess ensures complete neutralization of the HI byproduct.

-

Slowly add propyl iodide (1.07 mL, 11.0 mmol, 1.1 eq.) to the stirred solution at room temperature.

-

Causality: A slight excess of the alkylating agent helps drive the reaction to completion. Addition is done slowly to control any potential exotherm.

3. Reaction and Monitoring (Self-Validation):

-

Stir the reaction mixture at room temperature for 12-24 hours.[6] Gentle heating (40-50 °C) can be applied if the reaction is slow, but room temperature is often sufficient.[3]

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).

- Mobile Phase: 10:1 Dichloromethane:Methanol with 1% acetic acid.

- Visualization: Ninhydrin stain (for the starting material) and KMnO₄ stain (for the product).

- The starting material (amino acid) will likely remain near the baseline (Rf ~0.1), while the less polar product will have a higher Rf value (e.g., ~0.4). The reaction is complete when the starting material spot is no longer visible by TLC.

4. Work-up and Isolation:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with a 5% aqueous citric acid solution (2 x 25 mL) to remove excess Hünig's base.

-

Wash with brine (1 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Causality: The acidic wash protonates and removes the basic Hünig's base into the aqueous layer. The brine wash removes residual water.

5. Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Eluent System: A gradient of 0% to 10% methanol in dichloromethane.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-propyl-pyrrolidine-3-acetic acid as a solid or viscous oil.

Characterization (Self-Validation)

Confirm the structure and purity of the final product using the following methods:

-

¹H and ¹³C NMR: To confirm the covalent structure and the presence of the propyl group.

-

Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the product (Expected [M+H]⁺ = 172.23 g/mol ).

-

FT-IR Spectroscopy: To observe the characteristic stretches for the carboxylic acid and tertiary amine.

Quantitative Data and Workflow Summary

Reaction Parameters

| Parameter | Value | Rationale |

| Pyrrolidine-3-acetic acid | 1.0 eq. | Limiting reagent. |

| Propyl Iodide | 1.1 eq. | Slight excess to ensure full conversion.[3] |

| Hünig's Base | 1.5 eq. | Sufficient to neutralize HI byproduct.[3] |

| Solvent | Acetonitrile | Aprotic polar solvent, good for SN2.[3] |

| Temperature | Room Temperature | Mild conditions sufficient for reactive iodide. |

| Reaction Time | 12-24 h | Monitored by TLC.[6] |

| Expected Yield | 75-90% | Typical for this type of transformation. |

Experimental Workflow Diagram

Caption: A summary of the experimental workflow from setup to final product.

Troubleshooting

-

Low or No Conversion: If the starting material persists, ensure the propyl iodide and Hünig's base are of high quality. Gentle heating (40-50 °C) can be applied to increase the reaction rate.

-

Formation of Side Products: If multiple spots appear on the TLC, over-alkylation to the quaternary salt may be occurring, though this is minimized by the choice of base.[3] Ensure the stoichiometry of the propyl iodide is not excessive (max 1.1-1.2 eq.).

-

Difficult Purification: The zwitterionic nature of the product can sometimes cause streaking on silica gel columns. Adding a small amount (0.5-1%) of acetic acid or triethylamine to the eluent can improve peak shape.

References

-

PROPYL IODIDE FOR SYNTHESIS - Loba Chemie. [Link]

-

DeIuliis, G. N., et al. (2011). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ResearchGate. [Link]

-

N-PROPYL IODIDE - Sdfine. (2018). SDFine-Chem Limited. [Link]

-

SAFETY DATA SHEET PROPIDIUM IODIDE - Bio-Rad. [Link]

-

Ayesa, S., et al. (2008). A One-Pot, Solid-Phase Synthesis of Secondary Amines from Reactive Alkyl Halides and an Alkyl Azide. Organic Chemistry Portal. [Link]

-

Amination - Fisher Scientific. Fisher Scientific. [Link]

-

Alkylation of Amines. University of Calgary. [Link]

-

Kopach, M. E., & Meyers, A. I. (1996). Metalation−Alkylation of N-Activated Pyrrolidines. Rigorous Proof of Retention for Both Steps. The Journal of Organic Chemistry. [Link]

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

-

Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). MDPI. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

PTC C-Alkylation of a 3-Pyrrolidinone. PTC Organics. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). PMC. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Identification of Pyrrolidine-3-Acetic Acid Derived Oximes as Potent Inhibitors of Γ-Aminobutyric Acid Transporter 1. Amanote Research. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

- Process for the preparation of pyrollidine-3-carboxylic acids.

-

Bioactive compounds bearing N‐alkylated pyrrolidine and piperidine moieties. ResearchGate. [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. lobachemie.com [lobachemie.com]

- 6. Lab Reporter [fishersci.co.uk]

Introduction: The Significance of the N-Propyl Pyrrolidine Scaffold

An Application Guide to the Synthesis of N-Propyl Pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products, pharmaceuticals, and drug candidates.[1][2][3] Its conformational flexibility and ability to engage in hydrogen bonding make it a valuable component for modulating pharmacokinetic and pharmacodynamic properties. The introduction of an N-propyl group to this heterocycle can significantly influence a molecule's lipophilicity, metabolic stability, and receptor-binding affinity. Consequently, mastering the synthesis of N-propyl pyrrolidine derivatives is a crucial skill for chemists engaged in drug discovery and development.

This guide provides a detailed overview of the primary synthetic strategies for preparing N-propyl pyrrolidine derivatives. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind reagent selection, and the practical considerations for successful implementation in a research setting.

Strategic Overview: Pathways to N-Propylation

The synthesis of an N-propyl pyrrolidine derivative can be approached in two fundamental ways: by functionalizing a pre-existing pyrrolidine ring or by constructing the ring with the N-propyl group already incorporated. The choice of strategy depends on the availability of starting materials, the desired substitution pattern on the pyrrolidine ring, and scalability requirements. The most common and versatile methods include direct alkylation, reductive amination, and the "borrowing hydrogen" methodology.

Caption: Mechanism of reductive amination.

Protocol 2: Synthesis of N-Propyl Pyrrolidine via Reductive Amination

This protocol uses sodium triacetoxyborohydride for a controlled, one-pot synthesis.

Materials:

-

Pyrrolidine

-

Propanal

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve pyrrolidine (1.0 equiv.) in DCM or DCE in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add propanal (1.0-1.2 equiv.). A catalytic amount of acetic acid can be added to facilitate iminium formation, but is often not necessary.

-

Stir the mixture at room temperature for 20-30 minutes.

-

In a single portion, add sodium triacetoxyborohydride (1.5 equiv.). The addition may be exothermic.

-

Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC or GC-MS until the starting materials are consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude N-propyl pyrrolidine can be purified by column chromatography or distillation.

Method 3: N-Alkylation via "Borrowing Hydrogen" Methodology